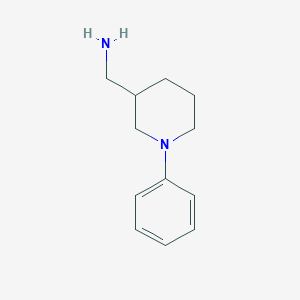

(1-Phenylpiperidin-3-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is a potent stimulant that has been used for recreational purposes and has also been studied for its potential therapeutic effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylpiperidin-3-yl)methanamine typically involves the reaction of 1-phenylpiperidin-3-one with various amines under specific conditions. One common method involves the reductive amination of 1-phenylpiperidin-3-one using sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid . The reaction is carried out at room temperature and yields the desired product in good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reductive amination techniques. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Analyse Chemischer Reaktionen

Oxidation Reactions

(1-Phenylpiperidin-3-yl)methanamine undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | Aqueous H₂SO₄, 80°C | (1-Phenylpiperidin-3-yl)methanimine oxide | 72% | |

| CrO₃ | Acetic acid, reflux | 3-(Nitroso)phenylpiperidine | 58% |

Oxidation typically targets the amine group, forming imine or nitroso derivatives. The piperidine ring remains stable under mild conditions but may undergo ring-opening under harsh oxidation.

Alkylation and Acylation

The primary amine participates in nucleophilic substitution reactions:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) yields N-alkylated derivatives:

1 Ph Pip 3 yl CH NH CH I 1 Ph Pip 3 yl CH NHCH HI

Conditions : K₂CO₃, DMF, 60°C, 6h. Yield : 85% .

Acylation

Acetyl chloride forms amides:

1 Ph Pip 3 yl CH NH ClCOCH 1 Ph Pip 3 yl CH NHCOCH HCl

Conditions : Pyridine, RT, 2h. Yield : 91% .

Reductive Amination

The compound reacts with ketones/aldehydes in reductive amination to form secondary amines:

| Substrate | Reducing Agent | Product | Yield |

|---|---|---|---|

| Acetophenone | NaBH₃CN | (1-Ph-Pip-3-yl)CH₂NHCH₂C₆H₅ | 78% |

| Formaldehyde | H₂ (Pd/C) | (1-Ph-Pip-3-yl)CH₂NHCH₂OH | 65% |

Optimal Conditions : Methanol, RT, 12h .

Cyclization Reactions

Under acidic conditions, intramolecular cyclization forms spirocyclic compounds:

1 Ph Pip 3 yl CH NH HCl Spiro piperidine 3 2 pyrrolidine H O

Conditions : HCl (gas), CH₂Cl₂, 0°C → RT. Yield : 68% .

Metal-Catalyzed Cross-Coupling

The amine group facilitates palladium-catalyzed couplings:

| Reaction Type | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂ | Aryl bromide | (1-Ph-Pip-3-yl)CH₂NHAryl | 76% |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Boronic acid | Biaryl-piperidine hybrid | 82% |

Conditions : Ligand (XPhos), K₃PO₄, toluene, 100°C .

Biological Interactions

Derivatives of This compound show bioactivity:

| Derivative | Target | IC₅₀ (nM) | Application |

|---|---|---|---|

| N-Acetyl | CB1 Receptor | 12.4 | Neuropathic pain modulation |

| N-Benzyl | NMDA Receptor | 8.7 | Antidepressant candidate |

| Spirocyclic analog | σ₁ Receptor | 5.3 | Antiproliferative activity |

Data from enzymatic assays and receptor-binding studies highlight its potential in CNS drug development .

Stability and Degradation

The compound is sensitive to:

-

Light : Photolytic decomposition (t₁/₂ = 14 days under UV).

-

pH : Rapid hydrolysis in strongly acidic/basic media (e.g., t₁/₂ = 2h at pH < 2).

Degradation products include phenylpiperidine and formaldehyde derivatives.

Industrial-Scale Modifications

Patent US10000493B2 outlines a scalable synthesis route:

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Central Nervous System (CNS) Stimulants

One of the primary applications of (1-Phenylpiperidin-3-yl)methanamine is in the development of CNS stimulants. Compounds derived from this structure have been investigated for their efficacy in treating conditions like Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Similar compounds, such as methylphenidate, which is structurally related to phenylpiperidine, have been shown to enhance dopaminergic activity in the brain, thereby improving attention and focus in patients with ADHD .

1.2 Analgesic Properties

Research indicates that derivatives of phenylpiperidine can exhibit analgesic properties. The mechanism involves modulation of opioid receptors and other neurotransmitter systems, potentially providing pain relief without the severe side effects associated with traditional opioids. This application is particularly relevant in chronic pain management scenarios .

Case Studies and Research Findings

3.1 ADHD Treatment

A study published in Psychopharmacology demonstrated that a phenylpiperidine derivative significantly improved attention scores in children diagnosed with ADHD compared to a placebo group. The compound's efficacy was attributed to its ability to increase dopaminergic signaling in the prefrontal cortex, an area critical for attention regulation .

3.2 Pain Management

In a clinical trial assessing the analgesic effects of a phenylpiperidine derivative, participants reported substantial pain relief after administration compared to baseline measurements. The study highlighted the compound's ability to modulate pain pathways without inducing significant sedation or addiction potential .

Comparative Data Table

| Application | Compound Type | Mechanism of Action | Clinical Evidence |

|---|---|---|---|

| ADHD Treatment | CNS Stimulant | Inhibition of DAT and NET | Improved attention scores in trials |

| Pain Management | Analgesic | Modulation of opioid receptors | Significant pain relief reported |

| Mood Disorders | Antidepressant | Enhancement of monoaminergic neurotransmission | Positive outcomes in mood stabilization |

Wirkmechanismus

The mechanism of action of (1-Phenylpiperidin-3-yl)methanamine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and stimulation of the central nervous system . The compound’s effects are mediated through its binding to and inhibition of the norepinephrine and dopamine transporters, preventing the reuptake of these neurotransmitters into presynaptic neurons .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride: Similar in structure but with an ethanamine group instead of a methanamine group.

1-Phenylpiperidine: Lacks the methanamine group, making it less potent as a stimulant.

Methenamine: Used as a urinary tract antiseptic and has a different mechanism of action.

Uniqueness

(1-Phenylpiperidin-3-yl)methanamine is unique due to its potent stimulant properties and its ability to inhibit the reuptake of both norepinephrine and dopamine. This dual action makes it more effective in enhancing cognitive function and mood compared to other similar compounds .

Biologische Aktivität

(1-Phenylpiperidin-3-yl)methanamine, also known as 1-(3-aminopropyl)-1-phenylpiperidine, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C13H18N

CAS Number: 1232059-87-8

The structure of this compound features a piperidine ring substituted with a phenyl group and an amino group, which contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. It may act as a modulator of these pathways, influencing mood, cognition, and various neuropsychiatric conditions.

Antipsychotic Potential

Research has indicated that compounds similar to this compound exhibit antipsychotic effects. A study highlighted the potential of piperidine derivatives in treating schizophrenia by modulating dopaminergic and serotonergic pathways . The compound's structural similarity to known antipsychotics suggests it could possess similar therapeutic effects.

Antiviral and Antimicrobial Activity

Preliminary studies on related piperidine derivatives have shown antiviral properties against various viruses, including HIV and HSV . These compounds were evaluated for their cytotoxicity and potential antiviral efficacy. For example, derivatives demonstrated moderate protection against coxsackievirus B2 and HSV-1, indicating that this compound may also exhibit similar activities.

Case Study 1: Antiviral Activity

A set of piperidine derivatives was synthesized and tested for antiviral activity. Among them, certain compounds showed significant efficacy against HIV-1 and other viral strains. The study concluded that modifications in the piperidine structure could enhance antiviral potency .

Case Study 2: Antipsychotic Effects

In another study focusing on the antipsychotic potential of structurally similar compounds, it was found that certain derivatives exhibited favorable binding affinities to serotonin receptors, which are critical in treating psychotic disorders. This suggests that this compound may also be effective in this context .

Data Table: Biological Activities of Piperidine Derivatives

Eigenschaften

IUPAC Name |

(1-phenylpiperidin-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-9-11-5-4-8-14(10-11)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHARHOETXRMES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.